4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a 4-chloro group and a thiophene ring
Mechanism of Action
Target of Action
Compounds containing thethiophene nucleus and indole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of therapeutic properties, suggesting that they may interact with various biological targets.
Mode of Action
Compounds containing thethiophene nucleus and indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that these compounds may interact with their targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated withthiophene nucleus and indole derivatives , it can be inferred that these compounds may affect multiple biochemical pathways .
Result of Action
Compounds containing thethiophene nucleus and indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxyethyl group. This intermediate is then coupled with a benzamide derivative containing the 4-chloro substituent under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group back to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the chloro group could result in various substituted benzamides.
Scientific Research Applications
4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and thiophene-containing compounds.
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide: Lacks the 4-chloro substituent, which may affect its reactivity and biological activity.
4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)aniline: Similar structure but with an aniline core instead of benzamide.
Uniqueness
The presence of both the 4-chloro and hydroxyethyl groups in this compound makes it unique, potentially enhancing its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10(18)14-7-6-13(20-14)8-9-17-15(19)11-2-4-12(16)5-3-11/h2-7,10,18H,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQIPCWBBFUNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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